REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[CH:19]=[CH:18][C:6]([NH:7][S:8]([C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[C:5]([N+:20]([O-:22])=[O:21])[CH:4]=1.S(OCC)(O[CH2:27][CH3:28])(=O)=O.[OH-].[Na+]>CN(C=O)C>[Cl:2][C:3]1[CH:19]=[CH:18][C:6]([N:7]([CH2:27][CH3:28])[S:8]([C:11]2[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=2)(=[O:10])=[O:9])=[C:5]([N+:20]([O-:22])=[O:21])[CH:4]=1 |f:0.1,3.4,^1:0|
|
Name
|
4′-chloro-2′-nitro-p-toluenesulfonanilide sodium salt
|
Quantity
|
1046 g
|
Type
|
reactant
|
Smiles
|
[Na].ClC1=CC(=C(NS(=O)(=O)C2=CC=C(C=C2)C)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
733.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was further stirred for 1.5 hours at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated in an oil bath
|
Type
|
CUSTOM
|
Details
|
kept at 100° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was then filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from 1450 ml of ethyl acetate
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(N(S(=O)(=O)C2=CC=C(C=C2)C)CC)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 858 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |